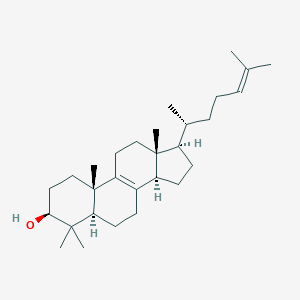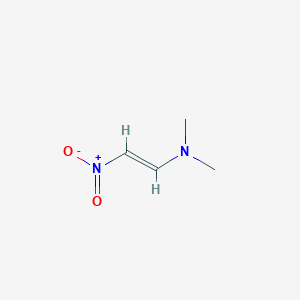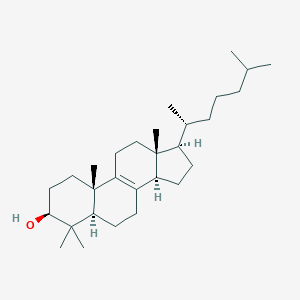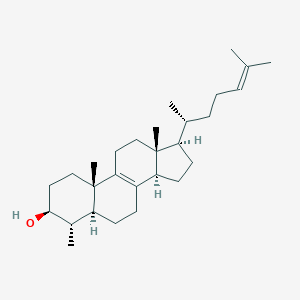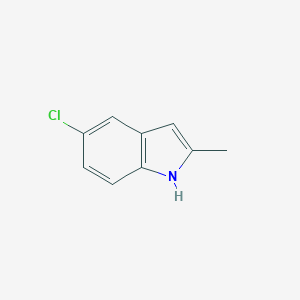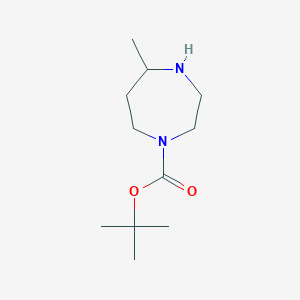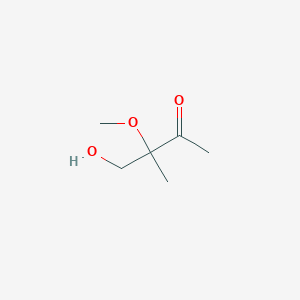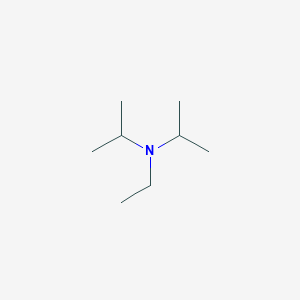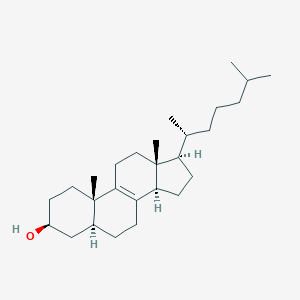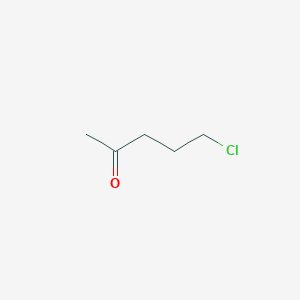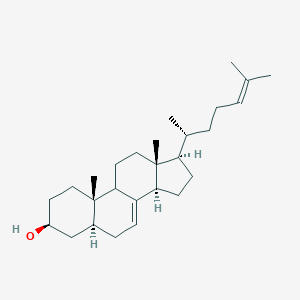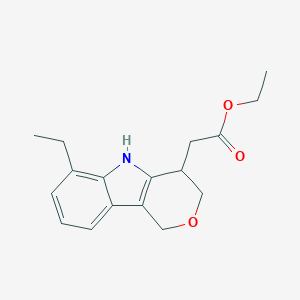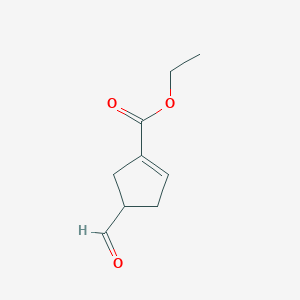
Ethyl 4-formylcyclopentene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-formylcyclopentene-1-carboxylate (EFCC) is a chemical compound that belongs to the cyclopentene family. It is a versatile compound that has been used in various scientific research applications. EFCC has a unique chemical structure that makes it an important building block for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of Ethyl 4-formylcyclopentene-1-carboxylate is not well understood. However, it is believed that Ethyl 4-formylcyclopentene-1-carboxylate acts as a nucleophile in various chemical reactions. Ethyl 4-formylcyclopentene-1-carboxylate has a unique chemical structure that makes it an important building block for the synthesis of other organic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 4-formylcyclopentene-1-carboxylate are not well understood. However, studies have shown that Ethyl 4-formylcyclopentene-1-carboxylate has low toxicity and is not mutagenic or carcinogenic. Ethyl 4-formylcyclopentene-1-carboxylate has been used in various in vitro studies to investigate its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 4-formylcyclopentene-1-carboxylate is its versatility. Ethyl 4-formylcyclopentene-1-carboxylate can be used as a starting material for the synthesis of various organic compounds. Ethyl 4-formylcyclopentene-1-carboxylate is also relatively easy to synthesize and has low toxicity. However, one of the limitations of Ethyl 4-formylcyclopentene-1-carboxylate is its cost. Ethyl 4-formylcyclopentene-1-carboxylate is a relatively expensive compound, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on Ethyl 4-formylcyclopentene-1-carboxylate. One area of research is the synthesis of new compounds using Ethyl 4-formylcyclopentene-1-carboxylate as a starting material. Ethyl 4-formylcyclopentene-1-carboxylate can be used to synthesize various cyclopentenones and chiral compounds, which have important applications in the pharmaceutical industry. Another area of research is the investigation of the mechanism of action of Ethyl 4-formylcyclopentene-1-carboxylate. Understanding the mechanism of action of Ethyl 4-formylcyclopentene-1-carboxylate could lead to the development of new therapeutic agents. Finally, future research could focus on the optimization of the synthesis method of Ethyl 4-formylcyclopentene-1-carboxylate to improve its efficiency and reduce its cost.
Conclusion
In conclusion, Ethyl 4-formylcyclopentene-1-carboxylate is a versatile compound that has been used in various scientific research applications. Ethyl 4-formylcyclopentene-1-carboxylate has a unique chemical structure that makes it an important building block for the synthesis of other organic compounds. The synthesis method of Ethyl 4-formylcyclopentene-1-carboxylate involves a multi-step process that uses various reagents and solvents. Ethyl 4-formylcyclopentene-1-carboxylate has low toxicity and is not mutagenic or carcinogenic. However, its cost can limit its use in large-scale experiments. Future research could focus on the synthesis of new compounds using Ethyl 4-formylcyclopentene-1-carboxylate as a starting material, the investigation of its mechanism of action, and the optimization of its synthesis method.
Méthodes De Synthèse
Ethyl 4-formylcyclopentene-1-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst to form a Diels-Alder adduct. The adduct is then reacted with sodium hydroxide to form the sodium salt. The sodium salt is then reacted with ethyl chloroformate to form Ethyl 4-formylcyclopentene-1-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-formylcyclopentene-1-carboxylate has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds. Ethyl 4-formylcyclopentene-1-carboxylate has been used in the synthesis of cyclopentenones, which are important building blocks for the synthesis of natural products and pharmaceuticals. Ethyl 4-formylcyclopentene-1-carboxylate has also been used in the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
124827-02-7 |
|---|---|
Nom du produit |
Ethyl 4-formylcyclopentene-1-carboxylate |
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
ethyl 4-formylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)8-4-3-7(5-8)6-10/h4,6-7H,2-3,5H2,1H3 |
Clé InChI |
HEWTUNUHEGXAHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CCC(C1)C=O |
SMILES canonique |
CCOC(=O)C1=CCC(C1)C=O |
Synonymes |
1-Cyclopentene-1-carboxylic acid, 4-formyl-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



